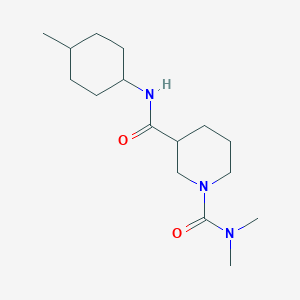
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide, also known as MK-801, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied due to its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer's disease, depression, and schizophrenia.
作用機序
The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory. 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide binds to a specific site on the NMDA receptor, known as the PCP binding site, and blocks the channel through which calcium ions enter the cell. This leads to a disruption of the normal functioning of the NMDA receptor, resulting in a variety of downstream effects on neuronal signaling and plasticity.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal models. These include hyperactivity, stereotypic behavior, impaired learning and memory, and altered sensory perception. Additionally, this compound has been shown to induce neuronal cell death in certain brain regions, particularly the hippocampus.
実験室実験の利点と制限
One of the main advantages of using 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide in lab experiments is its ability to produce a state of dissociative anesthesia in animals, which can be useful for certain types of studies. However, there are also several limitations to using this compound. For example, it has a relatively short half-life, which can make it difficult to maintain a consistent level of NMDA receptor blockade over time. Additionally, the effects of this compound can be highly variable depending on the dose and route of administration, which can make it difficult to interpret results.
将来の方向性
There are several potential future directions for research on 1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of this compound in combination with other compounds, such as antidepressants or antipsychotics, to explore potential synergistic effects. Additionally, there is growing interest in the use of NMDA receptor antagonists as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Further research in these areas could help to elucidate the potential therapeutic applications of this compound and other NMDA receptor antagonists.
Conclusion
In conclusion, this compound is a non-competitive antagonist of the NMDA receptor that has been extensively studied for its potential therapeutic applications in neurological and psychiatric disorders. This compound has been shown to induce a state of dissociative anesthesia in animals and produce a range of biochemical and physiological effects. While there are several limitations to using this compound in lab experiments, there are also several potential future directions for research in this area. By continuing to explore the mechanisms and potential therapeutic applications of this compound, we may be able to develop new treatments for a variety of neurological and psychiatric disorders.
合成法
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide is synthesized through a multistep process that involves the reaction of 1-methylpiperidine with 4-methylcyclohexanone to form 1-(4-methylcyclohexyl)piperidine. This intermediate is then reacted with dimethylamine and phosgene to form the final product, this compound.
科学的研究の応用
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide has been widely used in scientific research to study the role of the NMDA receptor in various neurological and psychiatric disorders. This compound has been shown to induce a state of dissociative anesthesia in animals, making it a useful tool for studying the effects of NMDA receptor blockade on behavior and cognition.
特性
IUPAC Name |
1-N,1-N-dimethyl-3-N-(4-methylcyclohexyl)piperidine-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O2/c1-12-6-8-14(9-7-12)17-15(20)13-5-4-10-19(11-13)16(21)18(2)3/h12-14H,4-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOALWTRBWCXGHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(3,5-Dimethylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7517639.png)


![4-[[(5-Cyanopyridin-2-yl)-cyclopropylamino]methyl]benzamide](/img/structure/B7517657.png)

![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7517684.png)
![4-[2-(4-Pyrrol-1-ylphenyl)acetyl]piperazin-2-one](/img/structure/B7517706.png)


![1-[4-[(4-Chlorophenyl)sulfamoyl]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B7517725.png)